molecular formula C24H21N5O2S2 B2357571 3-(3,4-dimethylphenyl)sulfonyl-N-(3-methylsulfanylphenyl)triazolo[1,5-a]quinazolin-5-amine CAS No. 872197-47-2

3-(3,4-dimethylphenyl)sulfonyl-N-(3-methylsulfanylphenyl)triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B2357571
CAS No.: 872197-47-2
M. Wt: 475.59
InChI Key: ZVIQDLMUIZGXSA-UHFFFAOYSA-N
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Description

This compound belongs to the triazolo[1,5-a]quinazoline family, characterized by a fused heterocyclic core. Key structural features include:

  • Triazoloquinazoline backbone: A planar, aromatic system enabling π-π stacking interactions.
  • 3,4-Dimethylphenylsulfonyl substituent: A sulfonyl group attached to a dimethyl-substituted benzene ring, contributing steric bulk and electron-withdrawing properties.
  • N-(3-Methylsulfanylphenyl)amine: A secondary amine linked to a phenyl ring bearing a methylsulfanyl (-SMe) group, enhancing lipophilicity.

Properties

IUPAC Name

3-(3,4-dimethylphenyl)sulfonyl-N-(3-methylsulfanylphenyl)triazolo[1,5-a]quinazolin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5O2S2/c1-15-11-12-19(13-16(15)2)33(30,31)24-23-26-22(25-17-7-6-8-18(14-17)32-3)20-9-4-5-10-21(20)29(23)28-27-24/h4-14H,1-3H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVIQDLMUIZGXSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5=CC(=CC=C5)SC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3,4-dimethylphenyl)sulfonyl-N-(3-methylsulfanylphenyl)triazolo[1,5-a]quinazolin-5-amine (CAS No: 872197-47-2) is a member of the triazoloquinazoline family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular formula of the compound is C24H21N5O2S2C_{24}H_{21}N_5O_2S_2. Its structure features a triazoloquinazoline core substituted with a sulfonyl group and a methylthio group, which may influence its biological activity.

Antihypertensive Activity

Research has indicated that derivatives of triazolo[1,5-a]quinazolines exhibit significant antihypertensive effects. A study synthesized a series of these derivatives and evaluated their in vivo antihypertensive activity using the tail cuff method on rats. Some compounds demonstrated a marked reduction in heart rate and blood pressure, suggesting potential as adrenoblockers or cardiac stimulants . The lead compounds showed complete abolition of tachycardia observed in parent compounds.

Acetylcholinesterase Inhibition

Another study focused on synthesizing quinazoline-triazole hybrids as acetylcholinesterase (AChE) inhibitors to target Alzheimer’s disease. The biological assay results revealed that several hybrids displayed potent inhibition of AChE with IC50 values ranging from 0.2 to 83.9 µM. Molecular docking studies suggested that these compounds could bind effectively to both the catalytic and peripheral anionic sites of AChE, indicating dual binding properties that enhance their inhibitory action .

The biological activity of This compound may be attributed to its ability to modulate various biochemical pathways:

  • Cardiovascular Effects : The sulfonyl group may play a crucial role in interacting with adrenergic receptors, leading to vasodilation and reduced heart rate.
  • Neuroprotective Effects : By inhibiting AChE, the compound may increase acetylcholine levels in synapses, enhancing cholinergic transmission and potentially offering neuroprotective benefits in neurodegenerative conditions.

Case Studies

Several studies have explored the effects of triazoloquinazoline derivatives:

  • Antihypertensive Study : In a controlled experiment involving multiple derivatives, significant reductions in systolic blood pressure were observed in treated rats compared to controls. The results indicated that modifications in the chemical structure could enhance antihypertensive efficacy .
  • Alzheimer's Disease Research : The synthesized quinazoline-triazole hybrids were tested for cytotoxicity and pharmacokinetic profiles. Compounds with lower IC50 values showed promising results without significant cytotoxic effects on neuronal cells, making them suitable candidates for further development as anti-Alzheimer drugs .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Impact

Table 1: Substituent Comparison
Compound ID Sulfonyl Group Amine Substituent Molecular Weight (g/mol) XLogP3 Reference
Target 3,4-Dimethylphenyl 3-Methylsulfanylphenyl - - -
Compound A 3,4-Dimethylphenyl 2-Methoxy-5-methylphenyl 473.5 5.2
Compound B 4-Isopropylphenyl 4-Methylcyclohexyl - -
Compound C 2,5-Dimethylphenyl 4-Methylbenzyl - -
Compound D 4-Methylphenyl 3-Chloro-4-methylphenyl - -

Key Observations :

4-Methylphenyl (Compound D) lacks the steric complexity of dimethyl or isopropyl groups, possibly enhancing binding pocket accessibility .

Amine Substituent Differences: 3-Methylsulfanylphenyl (Target) has moderate lipophilicity (similar to -SMe in other contexts), while 2-methoxy-5-methylphenyl (Compound A) introduces a polar methoxy group, reducing XLogP3 to 5.2 .

Physicochemical Properties

Table 2: Computed Properties of Selected Compounds
Property Target (Estimated) Compound A Compound D (Estimated)
Molecular Weight ~470 473.5 ~480
XLogP3 ~5.5 5.2 ~5.8
Hydrogen Bond Acceptors 7 7 6
Rotatable Bonds 5 5 4

Analysis :

  • Lipophilicity : The target’s methylsulfanyl group likely increases XLogP3 compared to Compound A’s methoxy group. Compound D’s chloro substituent may further elevate XLogP3 due to reduced polarity.
  • Hydrogen Bonding : All analogs have 6–7 hydrogen bond acceptors (sulfonyl O, triazole N), critical for target engagement.

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